molecular formula C14H21N B1309379 2-(3,4-Dimethylphenyl)azepane CAS No. 887361-07-1

2-(3,4-Dimethylphenyl)azepane

Cat. No. B1309379
M. Wt: 203.32 g/mol
InChI Key: KSKVAARLNUFARJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)azepane is a cyclic secondary amine compound with a seven-membered nitrogen-containing ring . It has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol .


Synthesis Analysis

The synthesis of azepane-based compounds, including 2-(3,4-Dimethylphenyl)azepane, is a topic of significant interest in organic chemistry. The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)azepane is characterized by a seven-membered nitrogen-containing ring. The compound has a molecular formula of C14H21N .


Chemical Reactions Analysis

Azepane-based compounds, including 2-(3,4-Dimethylphenyl)azepane, are known for their synthetic relevance due to their different biological activities. The synthesis of the azepane ring involves various synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .


Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenyl)azepane has a molecular formula of C14H21N and a molecular weight of 203.32 g/mol . Further details about its physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Application in Organic Chemistry

Specific Scientific Field

The specific scientific field of this application is Organic Chemistry .

Comprehensive and Detailed Summary of the Application

“2-(3,4-Dimethylphenyl)azepane” is used in the synthesis of non-fused N-aryl azepane derivatives . These derivatives have been widely used as key intermediates in synthetic chemistry . They also found very important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents .

Detailed Description of the Methods of Application or Experimental Procedures

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Thorough Summary of the Results or Outcomes Obtained

The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative . DFT calculations revealed the details of the reaction pathway and the origin of this unusual exclusive [5 + 2] rather than empirical [3 + 2] annulation process .

Application in Proteomics Research

Specific Scientific Field

The specific scientific field of this application is Proteomics Research .

Comprehensive and Detailed Summary of the Application

“2-(3,4-Dimethylphenyl)azepane” is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This field is integral to understanding the molecular processes that mediate cellular physiology .

Detailed Description of the Methods of Application or Experimental Procedures

In proteomics research, “2-(3,4-Dimethylphenyl)azepane” could be used in various experimental procedures. However, the exact methods of application or experimental procedures involving this compound in proteomics research are not specified in the available resources .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of using “2-(3,4-Dimethylphenyl)azepane” in proteomics research are not explicitly mentioned in the available resources . However, proteomics research in general has led to significant advancements in understanding cellular life, including the catalysis of biochemical reactions, the processing and integration of internal and external signals, and the regulation of protein expression .

Future Directions

Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity. New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

2-(3,4-dimethylphenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-7-8-13(10-12(11)2)14-6-4-3-5-9-15-14/h7-8,10,14-15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVAARLNUFARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405850
Record name 2-(3,4-dimethylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)azepane

CAS RN

887361-07-1
Record name 2-(3,4-dimethylphenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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